
3beta-Hydroxyolean-12-ene-28,30-dioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta-Hydroxyolean-12-ene-28,30-dioic acid is a pentacyclic triterpenoid compound that has been isolated from various plant sources, including the roots of Cecropia telenitida . It is known for its potential biological activities, including anti-inflammatory and cytotoxic properties . The compound’s structure includes a unique combination of functional groups that contribute to its diverse chemical reactivity and biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3beta-Hydroxyolean-12-ene-28,30-dioic acid can be synthesized through semi-pilot scale extraction systems and automated flash chromatography devices . The isolation process involves vapor diffusion of methanol in chloroform to yield suitable crystals for X-ray diffraction . The synthetic route typically involves the use of various organic solvents and chromatographic techniques to purify the compound.
Industrial Production Methods
The process involves maceration and Soxhlet extraction, which are conventional technologies used to isolate saponins and other triterpenoids .
Analyse Chemischer Reaktionen
Types of Reactions
3beta-Hydroxyolean-12-ene-28,30-dioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of spergulagenic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of spergulagenic acid include various oxidized and reduced derivatives, which can exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: 3beta-Hydroxyolean-12-ene-28,30-dioic acid has shown potential in modulating biological pathways, making it a candidate for further biological studies.
Industry: The compound’s biological activities make it a potential candidate for use in the development of new pharmaceuticals and other industrial applications.
Wirkmechanismus
The mechanism of action of spergulagenic acid involves its interaction with various molecular targets and pathways . The compound has been shown to block the secretion of proinflammatory cytokines such as interleukin-1 beta, interleukin-12p40, interleukin-12p70, and tumor necrosis factor-alpha in dendritic cell-based assays . This inhibition of cytokine secretion suggests that spergulagenic acid may modulate immune responses and inflammation.
Vergleich Mit ähnlichen Verbindungen
3beta-Hydroxyolean-12-ene-28,30-dioic acid is structurally similar to other pentacyclic triterpenoids, such as:
- Oleanolic acid
- Hederagenin
- Phytolaccagenic acid
- Serjanic acid
- Gypsogenin
These compounds share similar structural features, including the pentacyclic triterpenoid backbone, but differ in their functional groups and biological activities . This compound is unique in its specific combination of functional groups, which contribute to its distinct biological properties.
Eigenschaften
CAS-Nummer |
18671-48-2 |
|---|---|
Molekularformel |
C30H46O5 |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
(2S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-25(2)20-9-12-29(6)21(27(20,4)11-10-22(25)31)8-7-18-19-17-26(3,23(32)33)13-15-30(19,24(34)35)16-14-28(18,29)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21+,22-,26-,27-,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
MCHKKYSPJGWAHQ-DQLFAPCQSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C |
Isomerische SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



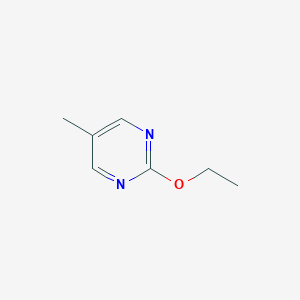

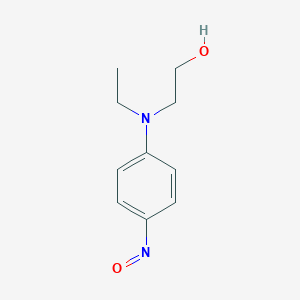
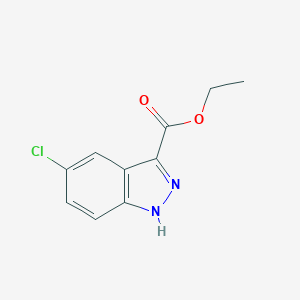
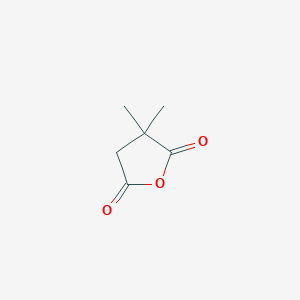

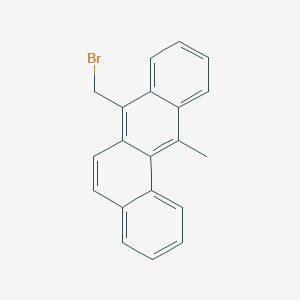
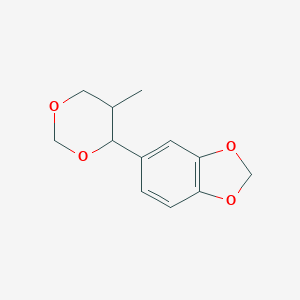

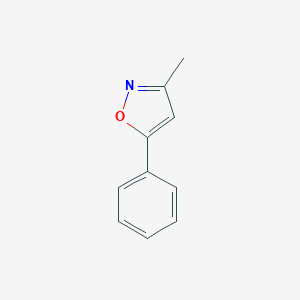
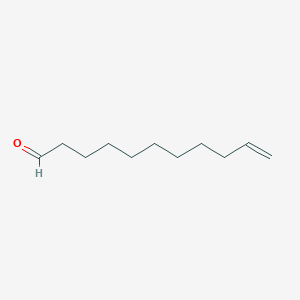
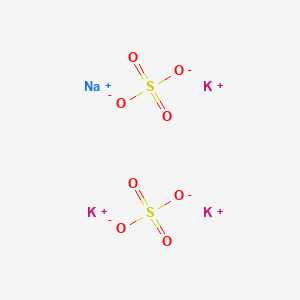
![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)
